2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole
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Overview
Description
2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole is a chemical compound with the molecular formula C14H17F2N It is characterized by its unique structure, which includes a cyclopenta[c]pyrrole ring system substituted with benzyl and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the cyclopenta[c]pyrrole ring. The introduction of the benzyl and difluoro groups can be achieved through selective substitution reactions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods often utilize advanced catalytic processes and optimized reaction conditions to maximize yield and minimize by-products. The specifics of industrial production methods are typically guarded as trade secrets by manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The benzyl and difluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole can be compared with other similar compounds, such as:
2-Benzyl-4,4-difluoro-octahydrocyclopenta[b]pyrrole: Differing in the position of the cyclopenta ring fusion.
2-Benzyl-4,4-difluoro-octahydrocyclopenta[d]pyrrole: Another positional isomer with distinct properties.
2-Benzyl-4,4-difluoro-octahydrocyclopenta[e]pyrrole: Yet another isomer with unique reactivity.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and physical properties compared to its isomers.
Properties
IUPAC Name |
2-benzyl-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N/c15-14(16)7-6-12-9-17(10-13(12)14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOGOYCNAADWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)CC3=CC=CC=C3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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